molecular formula C9H14F3N3O2S B2951418 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propane-2-sulfonamide CAS No. 1448035-75-3

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propane-2-sulfonamide

Cat. No.: B2951418
CAS No.: 1448035-75-3
M. Wt: 285.29
InChI Key: DGQQQTOMARBMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propane-2-sulfonamide is a synthetic small molecule featuring a pyrazole core linked to a sulfonamide group via an ethyl chain. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of inhibitors for metalloproteases. Compounds with this scaffold are frequently investigated for their potential to modulate key biological pathways. Research Applications and Value The primary research value of this compound lies in its potential as an inhibitor for zinc-dependent metalloproteases, such as the meprin family . Meprin α and meprin β are involved in various disease pathologies, including cancer cell invasion, fibrosis, Alzheimer's disease, and inflammatory conditions . The molecule's structure, which includes a sulfonamide group as a potential zinc-binding unit and a lipophilic trifluoromethyl pyrazole moiety, is characteristic of scaffolds used to target the active sites of these enzymes . Furthermore, the pyrazole ring is a privileged structure in pharmacology, known to confer a wide spectrum of biological activities. Research on analogous pyrazole-sulfonamide compounds has demonstrated potential anti-inflammatory properties, sometimes acting through the modulation of pro-inflammatory cytokines or interactions with enzymes like cyclooxygenase-2 (COX-2) . This makes the compound a valuable chemical probe for investigating inflammatory and immune responses. Mechanism of Action While the precise mechanism of action for this specific compound requires experimental validation, it is anticipated to function similarly to other heteroaromatic sulfonamide inhibitors. The proposed mechanism involves the coordination of the sulfonamide group to the zinc ion in the catalytic site of target metalloproteases, thereby inhibiting enzyme activity . The trifluoromethyl pyrazole moiety is believed to interact with the hydrophobic S1' pocket of the enzyme, enhancing binding affinity and selectivity. The ethyl linker provides conformational flexibility, allowing for optimal positioning within the active site. Usage Note This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications. It is not intended for human consumption.

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O2S/c1-7(2)18(16,17)13-4-6-15-5-3-8(14-15)9(10,11)12/h3,5,7,13H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQQQTOMARBMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCCN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propane-2-sulfonamide, identified by its CAS number 1448035-75-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₄F₃N₃O₂S
Molecular Weight285.29 g/mol
StructureChemical Structure

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Pyrazole derivatives have been shown to exhibit a range of pharmacological effects:

  • Antitumor Activity : Many pyrazole derivatives, including those similar to this compound, demonstrate significant inhibitory effects on cancer cell lines. They target pathways involving BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in tumor growth and proliferation .
  • Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : Some studies indicate that pyrazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the pyrazole ring and substituents significantly impact the biological activity of these compounds. For instance:

  • The trifluoromethyl group enhances lipophilicity and may improve receptor binding affinity.
  • Variations in the sulfonamide moiety can alter solubility and bioavailability, which are critical for therapeutic efficacy .

Case Study 1: Antitumor Activity

In a study investigating the antitumor properties of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an antitumor agent .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of similar pyrazole compounds. This compound showed significant inhibition of TNF-alpha production in LPS-stimulated macrophages, suggesting a mechanism by which it could be used to manage inflammatory diseases .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The propane-2-sulfonamide moiety participates in acid-base and substitution reactions:

Deprotonation and Alkylation/Acylation

Reaction TypeConditionsOutcomeCitation
DeprotonationBasic media (pH > 9)Forms nucleophilic sulfonamide anion for alkylation
AlkylationAlkyl halides, DMF, 60°CN-alkyl derivatives (e.g., methyl, ethyl)
AcylationAcetyl chloride, pyridine, 0°CN-acetylated sulfonamide

The sulfonamide group (pKa ~10) acts as a weak acid, enabling deprotonation under basic conditions. This reactivity is exploited to synthesize derivatives via alkylation or acylation. For example, ethanesulfonyl chloride reacts with primary amines in pyridine at 0°C to yield sulfonamide products .

Pyrazole Ring Modifications

The 3-(trifluoromethyl)-1H-pyrazole core undergoes electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

PositionReagentProductYield
C-4HNO₃/H₂SO₄Nitro-substituted pyrazole65–72%
C-5Br₂/FeCl₃Bromo derivative58%

Cycloaddition Reactions

PartnerConditionsProduct Type
AlkyneCuI, DIPEA, 100°CPyrazolo[1,5-a]pyrimidine

The electron-withdrawing trifluoromethyl group directs electrophiles to the C-4 and C-5 positions. Nitration and bromination proceed under standard conditions . Cycloadditions with alkynes produce fused heterocycles, leveraging the pyrazole’s aromaticity .

Ethyl Linker Functionalization

The -(CH₂)₂- chain between pyrazole and sulfonamide enables nucleophilic substitution:

Nucleophilic Displacement

NucleophileConditionsProduct
PiperidineK₂CO₃, DMSO, 120°CSecondary amine
HydrazineEtOH, 50°CHydrazide derivative

The ethyl group’s terminal amine undergoes SN2 reactions with heterocyclic amines or hydrazines under basic, high-temperature conditions . DMSO enhances reaction rates by stabilizing transition states .

Hydrolysis and Stability

Sulfonamide Hydrolysis

ConditionsProducts
6M HCl, refluxSulfonic acid + amine
NaOH (aq), 80°CSulfonate salt + ammonia

The sulfonamide bond cleaves under strong acidic or basic conditions, yielding propane-2-sulfonic acid and ethylpyrazole amine derivatives. Hydrolysis rates depend on pH and temperature, with complete decomposition observed in 6M HCl after 12 hours.

Synthetic Optimization Data

Critical parameters for key reactions:

ReactionOptimal Temp (°C)CatalystSolventYield Range
Alkylation60–80DIPEADMF45–68%
Nitration0–5H₂SO₄H₂O65–72%
SNAr120–130K₂CO₃DMSO50–75%

Yield optimization requires precise control of temperature, with DMSO or DMF preferred for polar intermediates . Side reactions (e.g., over-alkylation) are minimized using stoichiometric reagents.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₀H₁₄F₃N₃O₂S* ~297.1 (estimated) -CF₃, propane-2-sulfonamide
CAS 2034366-99-7 C₁₂H₁₇N₃O₂S₂ 299.4 Thiophene, propane-1-sulfonamide
BTP2 C₁₅H₁₁F₆N₅O₂S 463.3 Bis-CF₃, thiadiazole-carboxanilide
Compound 5 () C₂₀H₁₈N₈O₃S 450.5 Pyrazole-pyrimidine, benzenesulfonamide

*Estimated based on structural analogy to CAS 2034366-99-7 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.